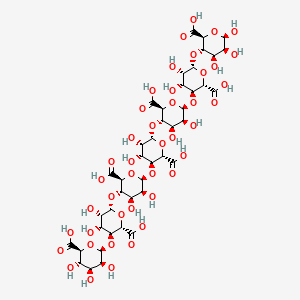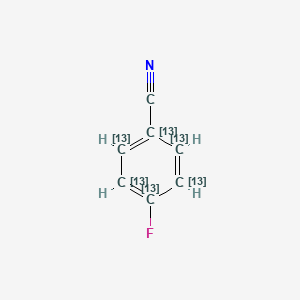
4-Fluorobenzonitrile-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzonitrile-13C6: is a compound where the benzene ring is substituted with a fluorine atom at the para position and a nitrile group at the meta position. The “13C6” denotes that all six carbon atoms in the benzene ring are isotopically labeled with carbon-13, a stable isotope of carbon. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzonitrile-13C6 typically involves the isotopic labeling of benzene with carbon-13, followed by the introduction of the fluorine and nitrile groups. One common method involves the following steps:
Isotopic Labeling: Benzene is labeled with carbon-13 through a series of reactions involving carbon-13 labeled precursors.
Fluorination: The labeled benzene is then subjected to electrophilic aromatic substitution to introduce the fluorine atom at the para position.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotopic Labeling: Large quantities of benzene are isotopically labeled with carbon-13.
Fluorination and Nitrile Introduction: The labeled benzene undergoes fluorination and nitrile introduction in large reactors, often using automated systems to ensure precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobenzonitrile-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products:
Oxidation: 4-Fluorobenzoic acid-13C6.
Reduction: 4-Fluorobenzylamine-13C6.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorobenzonitrile-13C6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
Mécanisme D'action
The mechanism of action of 4-Fluorobenzonitrile-13C6 depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and molecular targets. The fluorine and nitrile groups can interact with specific enzymes, altering their activity and providing insights into enzyme function and inhibition.
Comparaison Avec Des Composés Similaires
4-Fluorobenzonitrile: The non-labeled version of the compound.
4-Chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-Bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
4-Iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.
Comparison: 4-Fluorobenzonitrile-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in analytical and research applications. The presence of the fluorine atom also imparts specific chemical properties, such as increased stability and reactivity, compared to other halogenated benzonitriles.
Propriétés
Formule moléculaire |
C7H4FN |
|---|---|
Poids moléculaire |
127.068 g/mol |
Nom IUPAC |
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1+1,2+1,3+1,4+1,6+1,7+1 |
Clé InChI |
AEKVBBNGWBBYLL-ZFJHNFROSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)F |
SMILES canonique |
C1=CC(=CC=C1C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
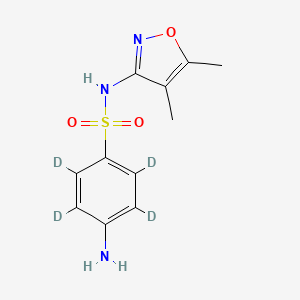


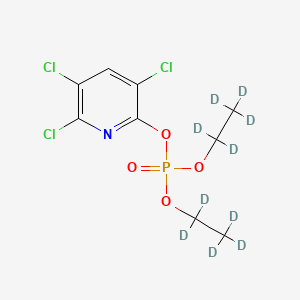


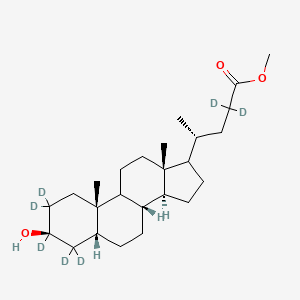

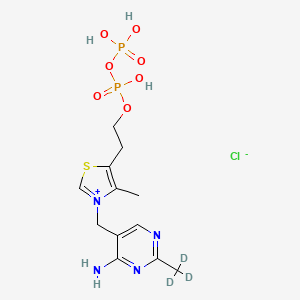
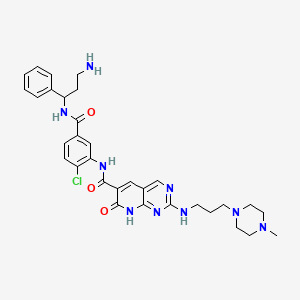
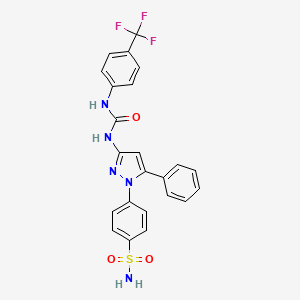
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
